Facinicline hydrochloride

Description

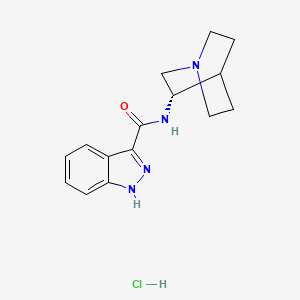

structure in first source

Properties

IUPAC Name |

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O.ClH/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19;/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRLNEYJEPELSM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677305-02-1 | |

| Record name | Facinicline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0677305021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FACINICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6J463N18M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Characterization of α7 Nicotinic Acetylcholine Receptor Agonists: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide an in-depth technical guide on the in vitro characterization of novel compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). Due to the limited publicly available in vitro data for Facinicline hydrochloride, this guide utilizes data from the well-characterized nAChR partial agonist, Varenicline (B1221332) , as a representative example to illustrate the experimental methodologies and data presentation relevant to this class of compounds. Facinicline is a small molecule drug that has been investigated for Alzheimer's disease, neurologic disorders, and schizophrenia and has reached Phase II clinical trials.[1][2]

Introduction

The in vitro characterization of drug candidates is a critical phase in the drug development pipeline. For compounds targeting nicotinic acetylcholine receptors (nAChRs), a thorough understanding of their binding affinity, selectivity, and functional activity is paramount. This guide outlines the core in vitro assays and methodologies used to profile compounds like this compound, using the comprehensive dataset of Varenicline as a practical exemplar.

Mechanism of Action

Compounds in this class, such as Varenicline, typically act as partial agonists at specific nAChR subtypes. Varenicline, for instance, is a partial agonist at the α4β2 nAChR and a full agonist at the α7 nAChR.[3] This dual activity is believed to contribute to its therapeutic effects. The partial agonism at α4β2 receptors means it produces a lower maximal response compared to the endogenous ligand, acetylcholine, or other full agonists like nicotine (B1678760).[4][5] This action can help in alleviating withdrawal symptoms by providing a moderate level of receptor stimulation, while also blocking the effects of nicotine in the case of smoking cessation therapies.[4][5]

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

Caption: Agonist binding to nAChRs leads to ion influx and downstream cellular responses.

Data Presentation: Binding Affinity and Functional Activity of Varenicline

Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of different compounds. The following tables summarize the binding affinities and functional activities of Varenicline at various nAChR subtypes.

Table 1: Varenicline Binding Affinity (Ki) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| α4β2 | 0.06 - 0.4 | [6][7] |

| α6β2* | 0.12 - 0.13 | [8] |

| α7 | 125 - 322 | [6][7] |

| α3β4 | >500-fold lower affinity than α4β2 | |

| α1βγδ | >20,000-fold lower affinity than α4β2 | |

| Note: The asterisk indicates the possible presence of other subunits in the receptor complex. |

Table 2: Varenicline Functional Activity (EC50 and Emax) at Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Assay Type | EC50 (µM) | Emax (% of Nicotine) | Reference |

| α4β2 | [³H]-Dopamine Release | 0.086 | 24% | [8] |

| α6β2* | [³H]-Dopamine Release | 0.007 | 49% | [8] |

| α4β2 | Patch Clamp | - | 45% | [5] |

| Note: Emax represents the maximal efficacy of the compound relative to a full agonist. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for specific receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the nAChR subtype of interest (e.g., α4β2, α3β4) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]-epibatidine for α4β2 and α3β4 receptors, or [¹²⁵I]-α-bungarotoxin for α7 receptors) and varying concentrations of the test compound.

-

Separation and Scintillation Counting: The reaction mixture is filtered to separate bound from unbound radioligand. The radioactivity of the filter-bound complex is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Assays: Neurotransmitter Release

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate neurotransmitter release.

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum) is dissected and homogenized to prepare synaptosomes, which are resealed nerve terminals.

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-dopamine) to load the vesicles.

-

Stimulation: The loaded synaptosomes are exposed to varying concentrations of the test compound.

-

Quantification of Release: The amount of released radiolabeled neurotransmitter is measured by scintillation counting.

-

Data Analysis: Dose-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response as a percentage of the response to a full agonist like nicotine).[8]

Electrophysiology: Patch-Clamp Technique

Objective: To directly measure the effect of a test compound on the ion channel function of the nAChR.

Methodology:

-

Cell Preparation: HEK cells expressing the nAChR subtype of interest are plated onto coverslips.

-

Patch-Clamp Recording: A glass micropipette with a very small opening is used to form a tight seal with the cell membrane (gigaseal). This allows for the measurement of ion currents flowing through a single or a small number of ion channels.

-

Compound Application: The test compound is applied to the cell at various concentrations.

-

Data Acquisition and Analysis: The changes in ion current in response to the compound are recorded and analyzed to determine its effect on channel opening, closing, and desensitization.[5]

Experimental Workflow for In Vitro Characterization

Caption: A typical workflow for the in vitro characterization of nAChR modulators.

Conclusion

The in vitro characterization of nAChR modulators like this compound is a multi-faceted process that requires a combination of binding, functional, and electrophysiological assays. While specific data for Facinicline is not widely available, the extensive characterization of Varenicline provides a robust framework for understanding the key parameters that define the pharmacological profile of this class of compounds. A systematic and rigorous in vitro evaluation is indispensable for identifying promising drug candidates and advancing them toward clinical development.

References

- 1. This compound | C15H19ClN4O | CID 10380472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facinicline | C15H18N4O | CID 9970357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The nicotinic acetylcholine receptor partial agonist varenicline and the treatment of drug dependence: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacological profile of the alpha4beta2 nicotinic acetylcholine receptor partial agonist varenicline, an effective smoking cessation aid. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

Facinicline Hydrochloride: A Technical Guide to its Role in Cholinergic Neurotransmission

Executive Summary: Facinicline (B1671852) hydrochloride (also known as RG3487) is a potent and selective small molecule that acts as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) and a high-affinity antagonist at the serotonin (B10506) 5-HT3 receptor.[1][2] Its unique pharmacological profile positions it as a significant modulator of the cholinergic system, with demonstrated pro-cognitive and sensorimotor gating effects in preclinical models.[1][2] This technical guide provides an in-depth analysis of facinicline's mechanism of action, its interaction with cholinergic pathways, and the experimental methodologies used to characterize its activity. The compound has been investigated in clinical trials up to Phase II for conditions such as Alzheimer's disease and schizophrenia.[3][4]

The Cholinergic System and the α7 Nicotinic Receptor

The cholinergic system, which utilizes acetylcholine (ACh) as its primary neurotransmitter, is fundamental to a vast array of physiological processes in both the central and peripheral nervous systems.[5][6] It operates through two main classes of receptors: muscarinic and nicotinic. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission.[7]

Among the various nAChR subtypes, the homopentameric α7 receptor is of particular interest in neuroscience and drug development. It is widely expressed in key brain regions associated with cognition, such as the hippocampus and cerebral cortex. The α7 nAChR is characterized by its high relative permeability to calcium ions (Ca²⁺), which allows it to act not only as a conductor of ionic current but also as a powerful trigger for intracellular signaling cascades that modulate neurotransmitter release, synaptic plasticity, and cell survival.[8]

Pharmacological Profile of Facinicline Hydrochloride

Mechanism of Action

This compound is an orally active compound that functions as a partial agonist at the human α7 nAChR.[1][2] As a partial agonist, it binds to the receptor and elicits a conformational change that opens the ion channel, but the resulting response is submaximal compared to the full endogenous agonist, acetylcholine. This property allows facinicline to modulate cholinergic activity bidirectionally: in conditions of low cholinergic tone, it enhances signaling, while in the presence of excessive acetylcholine, it can act competitively to dampen overstimulation.

Concurrently, facinicline demonstrates potent antagonist properties at the serotonin 3 (5-HT3) receptor, an activity it shares with other α7 nAChR modulators.[1][2] This dual pharmacology may contribute to its overall therapeutic profile, as 5-HT3 receptors are also implicated in cognitive and neuropsychiatric processes.

Quantitative Pharmacological Data

The binding affinity and functional potency of facinicline have been characterized across various in vitro systems. The key quantitative parameters are summarized below.

| Parameter | Target Receptor | Species/System | Value | Reference(s) |

| Binding Affinity (Ki) | α7 Nicotinic Acetylcholine Receptor | Human | 6 nM | [1][2] |

| Binding Affinity (Ki) | 5-HT3 Receptor | Not Specified | 1.2 nM | [1][2] |

| Functional Potency (EC50) | α7 Nicotinic Acetylcholine Receptor | Human (expressed in Xenopus oocytes) | 0.8 µM | [1] |

| Functional Potency (EC50) | α7 Nicotinic Acetylcholine Receptor | Human (expressed in QM7 cells) | 7.7 µM | [1] |

| Functional Inhibition (IC50) | 5-HT3 Receptor | Not Specified (expressed in Xenopus oocytes) | 2.8 nM | [1] |

| Functional Inhibition (IC50) | 5-HT3 Receptor | Not Specified (expressed in N1E-115 cells) | 32.7 nM | [1] |

Modulation of Cholinergic Signaling Pathways by Facinicline

By partially activating the α7 nAChR, facinicline triggers the influx of cations, most notably Ca²⁺, into the neuron. This influx leads to localized membrane depolarization and the activation of numerous downstream signaling pathways that are critical for cognitive function.

Caption: Facinicline acts as a partial agonist on the α7 nAChR, leading to ion influx and downstream signaling.

Key Experimental Protocols

The characterization of a compound like facinicline involves a suite of standardized in vitro and in vivo assays.

Protocol: In Vitro Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of facinicline for the α7 nAChR.

-

Membrane Preparation: Brain tissue (e.g., rat hippocampus or cortex) is homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended to a specific protein concentration.[9]

-

Assay Incubation: The membrane suspension is incubated in a reaction mixture containing:

-

A known concentration of a high-affinity α7 nAChR radioligand (e.g., ¹²⁵I-α-bungarotoxin).

-

Varying concentrations of unlabeled this compound.

-

For determining non-specific binding, a saturating concentration of a known α7 ligand (e.g., 30 µM SSR180711) is used in a parallel set of tubes.[9]

-

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competitive binding curve, from which the IC50 (concentration of facinicline that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for determining the binding affinity (Ki) of facinicline via a competitive radioligand assay.

Protocol: In Vitro Functional Assay (Two-Electrode Voltage Clamp)

This electrophysiological technique is used to measure the functional potency (EC50) and efficacy of facinicline on ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

-

TEVC Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

-

Compound Application: The perfusion solution is switched to one containing a specific concentration of this compound. This is repeated across a range of concentrations (e.g., 1 nM to 100 µM).

-

Data Acquisition: The inward current generated by the influx of ions through the activated α7 nAChRs is recorded at a clamped membrane potential (e.g., -70 mV).

-

Data Analysis: The peak current response at each concentration is measured. The data are normalized and plotted against the logarithm of the facinicline concentration to generate a dose-response curve, from which the EC50 and maximum response (Emax) are calculated.

Caption: Workflow for determining the functional potency (EC50) of facinicline using a TEVC assay.

Preclinical and Clinical Implications

Preclinical studies in rodent models have shown that facinicline can improve performance in cognitive tasks and enhance sensorimotor gating, a measure of pre-attentive information processing that is often deficient in psychiatric disorders like schizophrenia.[1][2] These findings provided a strong rationale for investigating facinicline for the treatment of cognitive impairment in neurological and psychiatric disorders.[3] this compound advanced to Phase II clinical trials, exploring its potential therapeutic utility in patient populations.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C15H19ClN4O | CID 10380472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New advances in pharmacological approaches to the cholinergic system: an overview on muscarinic receptor ligands and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Anticholinergic drugs: Uses and side effects [medicalnewstoday.com]

- 8. α7 nicotinic acetylcholine receptor interaction with G proteins in breast cancer cell proliferation, motility, and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Facinicline Hydrochloride's Interaction with Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Facinicline (B1671852) hydrochloride (also known as MEM-3454 and RG3487) is a novel therapeutic agent primarily investigated for its partial agonist activity at the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). While its pro-cognitive effects are mainly attributed to its action on the cholinergic system, comprehensive pharmacological profiling has revealed a significant and potent interaction with the serotonergic system, specifically as an antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of the binding affinity of facinicline hydrochloride for the 5-HT3 receptor, presenting quantitative data, detailed experimental methodologies for assessing this interaction, and an overview of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Introduction to this compound

This compound is a small molecule, N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride, that has been the subject of clinical investigation for the treatment of cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Its primary mechanism of action is the partial agonism of the α7 nAChR, a ligand-gated ion channel implicated in learning, memory, and attention. However, off-target activities can significantly influence a drug's overall pharmacological profile, including its therapeutic efficacy and side-effect profile. A notable off-target interaction for facinicline is its potent antagonism of the 5-HT3 receptor.

Quantitative Binding Affinity of Facinicline for the 5-HT3 Receptor

Facinicline has been demonstrated to be a potent antagonist of the human 5-HT3 receptor. The inhibitory activity of facinicline has been quantified using electrophysiological techniques in heterologous expression systems. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Receptor Subtype | Test System | Ligand | Parameter | Value (nM) | Reference |

| Human 5-HT3 | Xenopus Oocytes | Facinicline (RG3487) | IC50 | 2.8 | [1][2] |

| Human 5-HT3 | N1E-115 Cells | Facinicline (RG3487) | IC50 | 32.7 | [1][2] |

Note: At present, there is limited publicly available data on the binding affinity of this compound for other serotonin (B10506) receptor subtypes. The primary reported interaction within the serotonergic system is with the 5-HT3 receptor.

Experimental Protocols

The determination of facinicline's antagonist activity at the 5-HT3 receptor was primarily achieved through electrophysiological methods, specifically two-electrode voltage-clamp recordings in Xenopus oocytes and patch-clamp recordings in a mammalian cell line.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a robust method for studying the function of ion channels expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human 5-HT3A receptor subunit. The oocytes are then incubated for several days to allow for receptor expression on the plasma membrane.

-

Electrophysiological Recording:

-

An oocyte expressing the 5-HT3 receptors is placed in a recording chamber and perfused with a standard saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

Serotonin (5-HT), the endogenous agonist, is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC50 concentration) to induce an inward current.

-

To determine the inhibitory effect of facinicline, the oocyte is pre-incubated with varying concentrations of this compound before the co-application of serotonin and facinicline.

-

-

Data Analysis: The inhibition of the serotonin-induced current by facinicline is measured. The IC50 value, which is the concentration of facinicline that inhibits 50% of the maximal serotonin-induced current, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Workflow for TEVC in Xenopus Oocytes

Whole-Cell Patch-Clamp in N1E-115 Cells

This technique allows for the recording of ionic currents from the entire cell membrane of a single cell.

Methodology:

-

Cell Culture and Transfection: Mouse neuroblastoma N1E-115 cells, which endogenously express the 5-HT3 receptor, are cultured under standard conditions. Alternatively, a non-expressing cell line can be transfected with the gene for the human 5-HT3A receptor.

-

Electrophysiological Recording:

-

A single cell is identified under a microscope.

-

A glass micropipette with a fire-polished tip is brought into contact with the cell membrane to form a high-resistance seal (a "giga-seal").

-

The membrane patch within the pipette tip is ruptured by gentle suction, establishing the whole-cell configuration, which allows for control of the intracellular solution and measurement of the total membrane current.

-

The cell's membrane potential is clamped at a specific holding potential.

-

-

Drug Application: A rapid solution exchange system is used to apply serotonin to elicit an inward current. The inhibitory effect of facinicline is determined by pre-applying facinicline followed by the co-application of serotonin and facinicline at various concentrations.

-

Data Analysis: Similar to the TEVC method, the inhibition of the serotonin-induced current by facinicline is quantified, and the IC50 value is determined from the concentration-response curve.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Its activation leads to rapid, transient depolarization of the neuronal membrane.

Mechanism of Action:

-

Ligand Binding: Serotonin (the agonist) binds to the extracellular domain of the 5-HT3 receptor.

-

Conformational Change: This binding induces a conformational change in the receptor protein.

-

Channel Opening: The conformational change opens a central, non-selective cation channel.

-

Ion Influx: The open channel allows for the rapid influx of sodium (Na+) and calcium (Ca2+) ions, and the efflux of potassium (K+) ions, down their respective electrochemical gradients.

-

Depolarization: The net influx of positive charge leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic potential (EPSP).

-

Neuronal Excitation: If the depolarization reaches the threshold, it can trigger an action potential and neuronal firing.

Antagonism by Facinicline:

Facinicline, as a competitive antagonist, is thought to bind to the same or an overlapping site as serotonin on the 5-HT3 receptor. By occupying this site, it prevents serotonin from binding and inducing the conformational change necessary for channel opening, thereby inhibiting the downstream signaling cascade.

5-HT3 Receptor Signaling Diagram

Conclusion

This compound, in addition to its primary activity as a partial agonist at α7 nAChRs, demonstrates potent antagonist activity at the 5-HT3 receptor. This interaction is characterized by low nanomolar IC50 values in functional assays. The dual pharmacology of facinicline, acting on both cholinergic and serotonergic systems, may contribute to its overall clinical effects. The methodologies described in this guide, particularly electrophysiological techniques, are crucial for characterizing the functional consequences of such interactions. A thorough understanding of a compound's full receptor binding profile is essential for the rational design and development of new therapeutics with improved efficacy and safety. Further research is warranted to explore the potential therapeutic implications of this dual α7 nAChR agonism and 5-HT3 receptor antagonism.

References

Pharmacological Profile of RG3487 (Facinicline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG3487, also known as Facinicline, is a novel pharmaceutical compound that has garnered significant interest for its potential therapeutic applications in cognitive disorders. Its unique pharmacological profile is characterized by a dual mechanism of action, acting as a partial agonist at the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) and a potent antagonist at the serotonin (B10506) 3 (5-HT3) receptor.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of RG3487, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Data

The pharmacological activity of RG3487 has been characterized through a series of in vitro and in vivo studies. The key quantitative parameters defining its interaction with its primary targets are summarized in the tables below.

Binding Affinity and Functional Activity at α7 Nicotinic Acetylcholine Receptor

RG3487 demonstrates high-affinity binding to the human α7 nAChR and functions as a partial agonist.[1] The extent of its agonist activity is expressed as a percentage of the maximal response induced by the endogenous ligand, acetylcholine.

| Parameter | Value | Cell System | Reference |

| Binding Affinity (Ki) | 6 nM | Human α7 nAChR | [1] |

| Functional Activity (EC50) | 0.8 µM | Xenopus oocytes | [1] |

| 7.7 µM | QM7 cells | [1] | |

| Partial Agonist Efficacy | 63-69% of Acetylcholine | Xenopus oocytes and QM7 cells | [1] |

Antagonistic Activity at the 5-HT3 Receptor

In addition to its effects on the α7 nAChR, RG3487 exhibits potent antagonism at the 5-HT3 receptor.[1]

| Parameter | Value | Cell System | Reference |

| Functional Antagonism (IC50) | 2.8 nM | Xenopus oocytes | [1][3] |

| 32.7 nM | N1E-115 cells | [1][3] |

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR by an agonist like RG3487 initiates a cascade of intracellular events. As a ligand-gated ion channel, its activation leads to an influx of cations, primarily calcium (Ca2+), which in turn triggers various downstream signaling pathways implicated in neuronal function and plasticity.

Experimental Workflow: Radioligand Competition Binding Assay

The binding affinity (Ki) of RG3487 for the α7 nAChR is typically determined using a radioligand competition binding assay. This experimental workflow involves measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound (RG3487).

Detailed Experimental Protocols

The following sections provide a more detailed description of the methodologies used to characterize the pharmacological profile of RG3487.

Radioligand Binding Assay for α7 nAChR

This protocol outlines the general steps for a competition binding assay to determine the inhibitory constant (Ki) of RG3487 for the human α7 nAChR.

-

Materials:

-

Cell membranes from a cell line stably expressing the human α7 nAChR (e.g., SH-SY5Y cells).

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

-

Unlabeled RG3487 (Facinicline).

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine (B1678760) or unlabeled α-bungarotoxin).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash Buffer (ice-cold Assay Buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the α7 nAChR in ice-cold assay buffer and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled ligand), and competition binding (membranes + radioligand + varying concentrations of RG3487).

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[4]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the RG3487 concentration to generate a competition curve. Determine the IC50 value (the concentration of RG3487 that inhibits 50% of the specific radioligand binding) from this curve. Calculate the Ki value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

The functional activity of RG3487 as a partial agonist at the α7 nAChR and an antagonist at the 5-HT3 receptor is determined using whole-cell patch-clamp electrophysiology in cells expressing these receptors.

-

Cell Preparation:

-

For α7 nAChR activity, Xenopus oocytes are injected with cRNA encoding the human α7 nAChR. Alternatively, mammalian cell lines like QM7 cells stably expressing the receptor can be used.[1]

-

For 5-HT3 receptor activity, Xenopus oocytes injected with cRNA for the human 5-HT3 receptor or a cell line endogenously or recombinantly expressing the receptor, such as N1E-115 cells, are utilized.[1][3]

-

-

Electrophysiological Recording:

-

Cells are placed in a recording chamber and continuously perfused with an external recording solution.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "giga-seal").

-

The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of the resulting ionic currents.

-

For α7 nAChR Partial Agonism:

-

The cell is voltage-clamped at a holding potential (e.g., -70 mV).

-

Increasing concentrations of RG3487 are applied to the cell, and the resulting inward currents are recorded.

-

A maximal concentration of acetylcholine is also applied to determine the maximum possible current through the α7 nAChR.

-

The EC50 of RG3487 is determined from the concentration-response curve. The partial agonist efficacy is calculated as the maximal current elicited by RG3487 divided by the maximal current elicited by acetylcholine, expressed as a percentage.[1]

-

-

For 5-HT3 Receptor Antagonism:

-

The cell is voltage-clamped, and a fixed concentration of serotonin (5-HT) is applied to elicit a baseline current.

-

Increasing concentrations of RG3487 are co-applied with the fixed concentration of 5-HT.

-

The inhibition of the 5-HT-induced current by RG3487 is measured.

-

The IC50 value for RG3487 is determined from the concentration-inhibition curve.[1][3]

-

-

Conclusion

RG3487 (Facinicline) presents a compelling pharmacological profile with its dual activity as a partial agonist of the α7 nAChR and a potent antagonist of the 5-HT3 receptor. The quantitative data and methodologies outlined in this technical guide provide a comprehensive foundation for researchers and drug development professionals engaged in the study of this and similar compounds. The unique mechanism of action of RG3487 underscores its potential as a therapeutic agent for cognitive impairments and warrants further investigation.

References

- 1. RG3487, a novel nicotinic α7 receptor partial agonist, improves cognition and sensorimotor gating in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The alpha-7 nicotinic receptor partial agonist/5-HT3 antagonist RG3487 enhances cortical and hippocampal dopamine and acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay in Summary_ki [bindingdb.org]

Structural Activity Relationship of Facinicline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facinicline (B1671852) (varenicline) is a potent partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) and a full agonist of the α7 nAChR. Its unique pharmacological profile has made it a significant tool in smoking cessation therapies and a subject of interest for its potential in treating cognitive deficits and inflammatory disorders, primarily through its interaction with the α7 nAChR. The development of analogs of facinicline aims to enhance its selectivity and efficacy for the α7 nAChR, while minimizing off-target effects. This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of facinicline analogs, detailing the impact of structural modifications on their binding affinity and functional activity at the α7 nAChR. The guide also outlines key experimental protocols and visualizes relevant biological pathways and workflows.

Data Presentation: Structural Activity Relationship of α7 nAChR Ligands

The following tables summarize quantitative data for various ligands targeting the α7 nAChR, including facinicline (varenicline) and related structures. The data has been compiled from multiple studies to provide a comparative overview of the impact of different structural motifs on receptor affinity and functional efficacy.

Table 1: Binding Affinity (Ki) of Varenicline and Related Compounds for Nicotinic Receptor Subtypes

| Compound | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Ki (nM) |

| Varenicline (Facinicline) | 0.4 | 125 | >1000 |

| Cytisine | - | - | - |

| Nicotine (B1678760) | 6.1 | >2100 | - |

Data compiled from multiple sources.[1]

Table 2: Functional Activity (EC50 and Efficacy) of α7 nAChR Agonists

| Compound | EC50 (µM) | Maximal Response (% of ACh) | Receptor Subtype |

| Varenicline (Facinicline) | - | Full Agonist | Human α7 |

| AZD0328 | 0.338 | 65% | Human α7 |

| GTS-21 | 5.2 (rat), 11 (human) | 32% (rat), 9% (human) | Rat and Human α7 |

Data compiled from multiple sources.[2]

Table 3: Structure-Activity Relationship of Noncanonical 2,4,6-Substituted Pyrimidine Analogs at α7 nAChR

| Compound | R2 Substitution | R4 Substitution | R6 Substitution | EC50 (nM) |

| 40 | Amino | di(2-picolyl)amine | Phenyl | 70 |

| 56 | Methylamino | di(2-picolyl)amine | Phenyl | 110 |

| 58 | Ethylamino | di(2-picolyl)amine | Phenyl | 140 |

| 62 | Isopropylamino | di(2-picolyl)amine | Phenyl | 530 |

| 71 | Amino | di(2-picolyl)amine | 2-Fluorophenyl | - |

| 72 | Amino | di(2-picolyl)amine | 2-Chlorophenyl | - |

Data from a study on noncanonical selective agonists for α7 nAChRs.[3] A decrease in potency was observed with increasing steric bulk at the R2 position.[3] Modifications at the R6 position also influenced activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of facinicline analogs. Below are protocols for key experiments typically employed in SAR studies.

Radioligand Binding Assay for α7 nAChR

This protocol is used to determine the binding affinity (Ki) of a test compound for the α7 nAChR.

Materials:

-

Radioligand: [3H]methyllycaconitine ([3H]MLA) or [125I]α-bungarotoxin.

-

Receptor Source: Rat brain tissue homogenate or cell lines expressing the α7 nAChR (e.g., GH4C1 cells).[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., nicotine or unlabeled MLA).

-

Test Compounds: Facinicline analogs at various concentrations.

-

96-well microplates, glass fiber filters, cell harvester, scintillation vials, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the receptor source in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in Assay Buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.

-

Competition Binding: Test compound at various concentrations, radioligand, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiology-Based Functional Assay for α7 nAChR

This protocol measures the functional activity (e.g., agonist, antagonist, or modulator) of a test compound on the α7 nAChR ion channel.

Materials:

-

Cell Line: A stable cell line expressing the human α7 nAChR (e.g., CHO cells).

-

Recording Equipment: Automated patch-clamp system (e.g., QPatch) or manual patch-clamp rig.

-

Extracellular Solution: Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular Solution: (for whole-cell patch-clamp) Containing appropriate ions (e.g., KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

Agonist: Acetylcholine (ACh) or a known α7 nAChR agonist.

-

Test Compounds: Facinicline analogs at various concentrations.

Procedure:

-

Cell Preparation: Culture the α7 nAChR-expressing cells to an appropriate confluency. For experiments, plate the cells onto suitable coverslips or the recording plate of the automated system.

-

Recording Setup:

-

Manual Patch-Clamp: Place a coverslip with cells in a recording chamber on an inverted microscope. Perfuse with extracellular solution. Pull glass micropipettes and fill with intracellular solution. Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Automated Patch-Clamp: Follow the manufacturer's protocol for cell loading and plate preparation.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -70 mV).

-

Agonist Mode: Apply the test compound at various concentrations and record the elicited ionic current.

-

Antagonist Mode: Pre-incubate the cell with the test compound for a set period, then co-apply with a known concentration of an agonist (e.g., EC50 of ACh) and record the current response.

-

Positive Allosteric Modulator (PAM) Mode: Co-apply the test compound with a low concentration of an agonist (e.g., EC20 of ACh) and record the potentiation of the current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses.

-

For agonists, plot the current amplitude against the compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).

-

For antagonists, determine the IC50 value.

-

For PAMs, quantify the degree of potentiation.

-

Mandatory Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

General Experimental Workflow for SAR Studies

Logical Relationship of Structural Modifications on α7 nAChR Activity

References

- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Brain: A Technical Guide to the CNS Target Engagement of Facinicline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facinicline (B1671852) hydrochloride (also known as RG3487 and MEM-3454) is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has been investigated for its potential therapeutic effects in cognitive and neurological disorders, including Alzheimer's disease and cognitive impairment associated with schizophrenia. This technical guide provides an in-depth overview of the preclinical data supporting the central nervous system (CNS) target engagement of facinicline hydrochloride. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the compound's mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex. As a partial agonist, facinicline binds to the α7 nAChR and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This partial agonism is thought to provide a "dimmer switch" modulation of cholinergic signaling, enhancing it when it is low and dampening it when it is excessive, thereby offering a potential therapeutic window for treating cognitive dysfunction.

In addition to its activity at the α7 nAChR, this compound also demonstrates antagonist properties at the serotonin (B10506) 3 (5-HT3) receptor.[1] This dual mechanism may contribute to its overall pharmacological profile, as 5-HT3 receptor antagonism has also been implicated in pro-cognitive effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its CNS target engagement.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Species | Cell Line/Preparation | Value | Reference |

| Ki (Binding Affinity) | α7 nAChR | Human | - | 6 nM | [1] |

| EC50 (Functional Agonism) | α7 nAChR | Human | Oocytes | 0.8 µM | [1] |

| α7 nAChR | Human | QM7 cells | 7.7 µM | [1] | |

| Partial Agonism (% of Acetylcholine) | α7 nAChR | Human | Oocytes & QM7 cells | 63-69% | [1] |

| IC50 (Functional Antagonism) | 5-HT3 Receptor | - | Oocytes | 2.8 nM | [1] |

| 5-HT3 Receptor | - | N1E-115 cells | 32.7 nM | [1] |

Table 2: In Vivo Pro-Cognitive and Sensorimotor Gating Effects of this compound in Rodents

| Behavioral Assay | Animal Model | Effect | Minimally Effective Dose (MED) | Reference |

| Novel Object Recognition | Rat | Improved object recognition memory (acute & repeated dosing) | 1.0 mg/kg p.o. | [1] |

| Morris Water Maze | Age-impaired Rat | Reversed spatial learning deficits | 0.03 mg/kg i.p. | [1] |

| Prepulse Inhibition (PPI) of Startle | Rat (Apomorphine-induced deficit) | Improved sensorimotor gating | 0.03 mg/kg i.p. | [1] |

| Attentional Set-Shifting | Rat (Phencyclidine-induced deficit) | Reversed impairments in executive function | ≤0.03 mg/kg i.p. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the CNS target engagement of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

-

Objective: To determine the functional activity (agonism/antagonism) and potency of this compound at the human α7 nAChR and 5-HT3 receptor.

-

Cell Lines: Xenopus oocytes and QM7 cells expressing human α7 nAChRs, and N1E-115 cells for 5-HT3 receptors.[1]

-

Methodology:

-

Cells are cultured under standard conditions to ensure receptor expression.

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.

-

The extracellular solution typically contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, and 10 HEPES, pH adjusted to 7.2 with KOH.

-

This compound is applied at various concentrations to the cells via a perfusion system.

-

For agonist activity at α7 nAChR, the evoked current is measured and compared to the maximal current evoked by acetylcholine.[1]

-

For antagonist activity at the 5-HT3 receptor, the ability of this compound to inhibit the current evoked by a known 5-HT3 agonist is measured.[1]

-

Data are analyzed to determine EC50 (for agonists) and IC50 (for antagonists) values.

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on the extracellular levels of dopamine (B1211576) (DA) and acetylcholine (ACh) in specific brain regions of awake, freely moving rats.

-

Animal Model: Male Sprague-Dawley rats.

-

Methodology:

-

Rats are surgically implanted with microdialysis guide cannulae targeting the medial prefrontal cortex (mPFC) and hippocampus (HIP).

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for baseline measurement.

-

This compound is administered (e.g., subcutaneously), and dialysate collection continues to measure changes in neurotransmitter levels.

-

Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data are expressed as a percentage of the baseline neurotransmitter levels.

-

Behavioral Assays

-

Novel Object Recognition (NOR):

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Rats are allowed to freely explore the empty arena.

-

Training (Familiarization) Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period. This compound or vehicle is administered before this phase.[1]

-

Testing (Choice) Phase: After a retention interval (e.g., 24 or 48 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

-

-

Endpoint: A discrimination index is calculated based on the time spent exploring the novel versus the familiar object. An increase in this index indicates improved recognition memory.[1]

-

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues around the room. This compound or vehicle is administered before each training session.[1]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

-

-

Endpoint: Escape latency (time to find the platform) during training and time spent in the target quadrant during the probe trial are key measures of spatial learning and memory.[1]

-

-

Prepulse Inhibition (PPI) of Startle:

-

Apparatus: A startle chamber that can deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

A weak, non-startling acoustic stimulus (prepulse) is presented shortly before a loud, startling stimulus (pulse).

-

The startle response to the pulse alone is compared to the startle response when it is preceded by the prepulse.

-

To induce a PPI deficit, a dopamine agonist like apomorphine (B128758) is administered. This compound is co-administered to assess its ability to reverse this deficit.[1]

-

-

Endpoint: The percentage of PPI is calculated. A higher percentage indicates better sensorimotor gating.[1]

-

-

Attentional Set-Shifting Task:

-

Apparatus: A testing apparatus with different digging media and odors.

-

Procedure:

-

Rats are trained to dig in a specific medium to find a food reward, while ignoring an irrelevant cue (e.g., an odor).

-

The task involves a series of discriminations, including an intra-dimensional shift (new exemplars of the same dimension are relevant) and an extra-dimensional shift (a previously irrelevant dimension becomes relevant).

-

To induce a deficit, a compound like phencyclidine is administered. This compound is co-administered to assess its ability to reverse the impairment.[1]

-

-

Endpoint: The number of trials to reach a criterion (e.g., six consecutive correct trials) is measured for each stage of the task. An increase in trials to criterion on the extra-dimensional shift indicates impaired executive function.[1]

-

Biomarker Studies: P50 Auditory Evoked Potential

-

Objective: To assess the effect of this compound on a translatable electrophysiological biomarker of sensory gating (P50) that is deficient in schizophrenia.

-

Methodology:

-

Electroencephalography (EEG) electrodes are placed on the scalp of the subject (human or animal).

-

A paired-click auditory paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

-

The P50 is a positive-going electrical potential that occurs approximately 50 milliseconds after an auditory stimulus.

-

In healthy subjects, the amplitude of the P50 response to the second stimulus (S2) is significantly smaller than the response to the first stimulus (S1), a phenomenon known as P50 suppression or gating.

-

The ratio of the S2 to S1 amplitude is calculated. A higher ratio indicates a deficit in sensory gating.

-

This compound is administered to assess its ability to normalize the P50 gating ratio in subjects with a deficit.

-

Visualizations of Pathways and Workflows

Signaling Pathways

The activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive effects.

Caption: α7 nAChR signaling cascade initiated by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of a CNS compound like this compound.

Caption: Preclinical to clinical workflow for CNS drug development.

Conclusion

The preclinical data for this compound strongly support its engagement with the α7 nicotinic acetylcholine receptor in the central nervous system. In vitro studies have quantified its binding affinity and functional profile as a partial agonist. In vivo studies have demonstrated its ability to modulate neurotransmitter release and produce pro-cognitive and sensorimotor gating effects in rodent models of cognitive impairment. While direct CNS target engagement studies in humans, such as PET imaging, have not been publicly disclosed, the collective preclinical evidence provides a solid foundation for its investigation in clinical trials for disorders characterized by cognitive deficits. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of this compound and other α7 nAChR modulators.

References

Early-Stage Research & Development of MEM-3454 (Facinicline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MEM-3454, also known as Facinicline or RG3487, emerged as a promising therapeutic candidate for cognitive deficits in neurological and psychiatric disorders, primarily Alzheimer's disease and schizophrenia. This technical guide provides a comprehensive overview of the early-stage research on Facinicline, consolidating preclinical and clinical data. The document details its mechanism of action as a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) with additional 5-HT3 receptor antagonist properties. It summarizes key findings from preclinical studies in rodent and primate models, and outlines the design and outcomes of Phase I and Phase IIa clinical trials. This guide aims to be a core resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and processes.

Introduction

Cognitive impairment is a debilitating core symptom of several central nervous system (CNS) disorders, representing a significant unmet medical need. The α7 nicotinic acetylcholine receptor (nAChR) has been identified as a key target for procognitive drug development due to its role in modulating cholinergic and glutamatergic neurotransmission, which are crucial for learning, memory, and attention. MEM-3454 (Facinicline) was developed by Memory Pharmaceuticals and later in collaboration with Roche as a novel α7 nAChR partial agonist. This guide synthesizes the foundational preclinical and early clinical research that characterized the pharmacological profile and therapeutic potential of Facinicline.

Mechanism of Action

Facinicline is a potent and selective partial agonist at the human α7 nAChR and a high-affinity antagonist at the 5-HT3 receptor. This dual mechanism was hypothesized to contribute to its procognitive effects.

Receptor Binding and Functional Activity

Preclinical studies established the binding affinity and functional activity of Facinicline at its primary targets.

| Target Receptor | Parameter | Value | Species | Reference |

| α7 nAChR | Ki | 6 nM | Human | [Source for Ki value] |

| EC50 | 0.8 µM | Human (expressed in oocytes) | [Source for EC50 value] | |

| EC50 | 7.7 µM | Human (expressed in QM7 cells) | [Source for EC50 value] | |

| 5-HT3 Receptor | Ki | 1.2 nM | Human | [Source for Ki value] |

| IC50 | 2.8 nM | Human (expressed in oocytes) | [Source for IC50 value] | |

| IC50 | 32.7 nM | Human (expressed in N1E-115 cells) | [Source for IC50 value] |

Signaling Pathways

The activation of α7 nAChRs by Facinicline is believed to modulate downstream signaling cascades implicated in synaptic plasticity and cognitive function. Antagonism of 5-HT3 receptors can also influence neurotransmitter release, contributing to the overall pharmacological effect.

Preclinical Research

Facinicline underwent extensive preclinical evaluation in various animal models to assess its efficacy, pharmacokinetics, and safety.

In Vitro Studies

As detailed in Table 1, in vitro assays confirmed Facinicline's high affinity and partial agonism at the α7 nAChR and its potent antagonism at the 5-HT3 receptor.

In Vivo Efficacy Studies

Facinicline demonstrated procognitive effects in several rodent models of cognitive impairment.

| Animal Model | Behavioral Task | Key Findings | Reference |

| Rat | Object Recognition Task | Improved recognition memory. | [Source for object recognition study] |

| Rat | Attentional Set-Shifting Task | Ameliorated ketamine-induced deficits. | [Source for set-shifting study] |

| Rat | Prepulse Inhibition (PPI) | Reversed deficits in sensorimotor gating. | [Source for PPI study] |

Studies in cynomolgus macaques further supported the cognitive-enhancing properties of Facinicline.

| Animal Model | Behavioral Task | Key Findings | Reference |

| Cynomolgus Macaque | Delayed Match-to-Sample | Improved working memory performance. | [Source for primate study] |

In Vivo Microdialysis

In vivo microdialysis studies in rats demonstrated that Facinicline enhances the release of key neurotransmitters in brain regions associated with cognition.

| Brain Region | Neurotransmitter | Effect | Reference |

| Medial Prefrontal Cortex | Dopamine (B1211576) (DA) | Increased Efflux | [Source for microdialysis study] |

| Acetylcholine (ACh) | Increased Efflux | [Source for microdialysis study] | |

| Hippocampus | Dopamine (DA) | Increased Efflux | [Source for microdialysis study] |

| Acetylcholine (ACh) | Increased Efflux | [Source for microdialysis study] |

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Facinicline.

| Species | Dose Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Rat | Oral (1 mg/kg) | Data not available | Data not available | Data not available | |

| Rat | Oral (10 mg/kg) | Data not available | 0.5 - 4 | Data not available | [Source for rat PK] |

Note: Specific quantitative preclinical pharmacokinetic data for different doses and species are limited in the public domain.

Clinical Research

Facinicline advanced into clinical development with Phase I and Phase IIa trials in healthy volunteers and patient populations.

Phase I Clinical Program

The Phase I program for MEM-3454 was designed to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

The Phase I program consisted of several parts:

-

Single Ascending Dose (SAD) Study: Healthy young male volunteers received single ascending doses of MEM-3454 or placebo.

-

Multiple Ascending Dose (MAD) Study: Healthy young male and female volunteers received multiple ascending doses of MEM-3454 or placebo. This part of the study also included cognitive testing using the Cognitive Drug Research (CDR) battery.

-

Food Effect Study: Assessed the impact of food on the pharmacokinetics of MEM-3454.

-

Elderly Study: A single ascending dose study in elderly volunteers.

| Population | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |

| Healthy Volunteers | Single Ascending Doses | Data not available | Data not available | Data not available | Data not available | |

| Healthy Volunteers | Multiple Ascending Doses | Data not available | Data not available | Data not available | Data not available |

Note: Detailed quantitative pharmacokinetic data from Phase I trials are not publicly available.

MEM-3454 was generally reported to be safe and well-tolerated in Phase I studies.

In the MAD study, a 15 mg once-daily dose of MEM-3454 for 13 days showed a statistically significant improvement on the "Quality of Episodic Secondary Memory" (QESM) composite score from the CDR battery.

Phase IIa Clinical Program

Proof-of-concept Phase IIa trials were initiated to evaluate the efficacy of MEM-3454 in patients with Alzheimer's disease and cognitive impairment associated with schizophrenia (CIAS).

-

Design: A randomized, double-blind, placebo-controlled, multi-center trial in patients with mild-to-moderate Alzheimer's disease.

-

Doses: 5 mg, 15 mg, and 50 mg daily.

-

Primary Endpoint: Change from baseline in the Quality of Episodic Secondary Memory (QESM) score of the CDR battery.

-

Results:

-

Statistically significant improvement in QESM at 8 hours post-dose for the 5 mg and 15 mg dose groups compared to placebo.

-

Statistically significant improvements in "Quality of Working Memory" for the 5 mg and 15 mg doses.

-

-

Design: A randomized, double-blind, placebo-controlled trial in patients with stable schizophrenia.

-

Doses: 5 mg, 15 mg, and 50 mg daily.

-

Primary Endpoint: Change from baseline on the MATRICS Consensus Cognitive Battery (MCCB).

A separate study was initiated to evaluate the effect of MEM-3454 on electrophysiological biomarkers, specifically P50 sensory gating, in patients with schizophrenia. The primary outcome was to assess the utility of P50 as an efficacy biomarker for α7 nAChR agonists.

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

This technique was used to measure extracellular levels of dopamine and acetylcholine in the brains of awake, freely moving rats.

Protocol:

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., medial prefrontal cortex, hippocampus).

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Facinicline is administered (e.g., subcutaneously).

-

Post-Dosing Collection: Dialysate collection continues to measure changes in neurotransmitter efflux.

-

Analysis: Samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify dopamine and acetylcholine concentrations.

Cognitive Drug Research (CDR) Battery

The CDR system is a computerized battery of tests designed for repeated cognitive assessments in clinical trials. Key composite scores used in the Facinicline trials include "Quality of Episodic Secondary Memory" and "Quality of Working Memory".

Subtests contributing to key composite scores:

-

Word Presentation: A series of words is presented on the screen for the participant to remember.

-

Immediate Word Recall: The participant is asked to recall as many of the presented words as possible.

-

Picture Presentation: A series of pictures is shown.

-

Simple Reaction Time: The participant presses a "YES" button as quickly as possible when a word appears on the screen.

-

Digit Vigilance: A target digit is presented, and the participant must press "YES" every time it appears in a subsequent series of digits.

-

Choice Reaction Time: The participant presses either a "YES" or "NO" button in response to an arrow pointing to the corresponding side of the screen.

-

Word Recognition: The original words are presented again, mixed with distractor words, and the participant must identify the original words.

-

Picture Recognition: The original pictures are presented with distractors for identification.

MATRICS Consensus Cognitive Battery (MCCB)

The MCCB is a standardized set of 10 tests designed to assess cognitive domains relevant to schizophrenia.

The 7 Domains of the MCCB:

-

Speed of Processing

-

Attention/Vigilance

-

Working Memory (N-back task)

-

Verbal Learning (Hopkins Verbal Learning Test-Revised)

-

Visual Learning (Brief Visuospatial Memory Test-Revised)

-

Reasoning and Problem Solving (Mazes)

-

Social Cognition (Mayer-Salovey-Caruso Emotional Intelligence Test)

P50 Sensory Gating

This electrophysiological measure assesses pre-attentive sensory filtering.

Protocol:

-

Electrode Placement: EEG electrodes are placed on the scalp according to the 10-20 system.

-

Stimulus Presentation: A series of paired auditory clicks (S1 and S2) are presented with a 500 ms (B15284909) inter-stimulus interval.

-

EEG Recording: The brain's electrical activity in response to the clicks is recorded.

-

Data Analysis: The P50 wave, a positive-going evoked potential occurring approximately 50 ms after the stimulus, is identified. The amplitude of the P50 wave in response to S1 and S2 is measured.

-

Ratio Calculation: The P50 ratio is calculated as the amplitude of the S2 response divided by the amplitude of the S1 response. A higher ratio indicates a deficit in sensory gating.

Discontinuation of Development

In May 2008, Roche exercised its option to further develop and commercialize MEM-3454. However, the development of Facinicline was later discontinued. While a definitive public statement detailing the specific reasons for the termination of the program is not available, the cessation of clinical trials and the absence of further communications from Roche or Memory Pharmaceuticals suggest that the compound may not have met the required efficacy or safety endpoints in later-stage development, or that strategic business decisions led to the discontinuation of the program.

Conclusion

The early-stage research on MEM-3454 (Facinicline) demonstrated a promising pharmacological profile with a dual mechanism of action targeting both the α7 nAChR and the 5-HT3 receptor. Preclinical studies provided a strong rationale for its procognitive effects, which were supported by initial positive signals in early-phase clinical trials in healthy volunteers and patients with Alzheimer's disease. Despite this early promise, the development of Facinicline was ultimately discontinued. This technical guide provides a consolidated resource of the foundational scientific work on Facinicline, which may still offer valuable insights for the ongoing development of novel therapeutics for cognitive disorders.

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies of Neuroactive Compounds: A Case Study with Milacemide Hydrochloride

Note to the Reader: The compound "Facinicline hydrochloride" did not yield specific results in scientific literature searches. It is presumed that this may be a typographical error. Therefore, this document provides a detailed protocol for a well-characterized neuroactive agent, Milacemide (B1266084) Hydrochloride , as a representative example for conducting in vivo rodent studies. The principles and methodologies outlined here are broadly applicable to the preclinical evaluation of various neuropharmacological compounds.

Introduction to Milacemide Hydrochloride

Milacemide hydrochloride is a glycine (B1666218) prodrug that has been investigated for its potential nootropic and neuroprotective effects. As a precursor to the neurotransmitter glycine, milacemide indirectly modulates the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in learning, memory, and neuronal plasticity.[1] Milacemide readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into glycinamide, which is then converted to glycine.[1] Glycine acts as a co-agonist at the glycine binding site of the NMDA receptor, potentiating its activation by glutamate.[1] This modulation of NMDA receptor activity is thought to be the basis for its cognitive-enhancing properties.[1]

Pharmacokinetic Profile

Understanding the pharmacokinetic profile of a compound is essential for designing in vivo efficacy studies. The following table summarizes the key pharmacokinetic parameters of milacemide in rats following intraperitoneal administration.

| Dose (mg/kg, i.p.) | Analyte | Matrix | Cmax | Tmax | t1/2 |

| 100 | Milacemide | Serum | Dose-dependent increase | - | - |

| 200 | Milacemide | Serum | Dose-dependent increase | - | - |

| 400 | Milacemide | Serum | Dose-dependent increase | - | - |

| 100 | Glycinamide | Serum | Dose-dependent increase | - | - |

| 200 | Glycinamide | Serum | Dose-dependent increase | - | - |

| 400 | Glycinamide | Serum | Dose-dependent increase | - | - |

| Data derived from BenchChem product information[1]. Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (Half-life) were not specified with precise values in the source. |

Experimental Protocols for Behavioral Assessment

The following are detailed protocols for commonly used behavioral assays in rodents to evaluate the cognitive-enhancing effects of compounds like milacemide hydrochloride.

Passive Avoidance Task

This task assesses long-term memory based on a rodent's innate preference for dark environments and its ability to remember an aversive stimulus.

Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Habituation (Day 1):

-

Place the rodent in the light compartment and allow it to explore for 60 seconds.

-

Open the guillotine door. Rodents will naturally enter the dark compartment.

-

Once the animal has fully entered the dark compartment, close the door.

-

After 30 seconds in the dark, return the animal to its home cage.[1]

-

-

Training (Acquisition Trial - Day 1):

-

Administer milacemide hydrochloride or a vehicle control at a predetermined time before training (e.g., 30-60 minutes).[1]

-

Place the animal in the light compartment and open the guillotine door.

-

When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).[1]

-

Immediately return the animal to its home cage.

-

-

Retention Test (Day 2):

Y-Maze/T-Maze Spontaneous Alternation

This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.[1]

Apparatus: A Y-maze or T-maze with three identical arms.

Procedure:

-

Administration: Administer milacemide hydrochloride or a vehicle control at a predetermined time before the task.[1]

-

Testing:

-

Data Analysis:

-

An alternation is defined as entries into three different arms on consecutive choices.

-

Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

A higher percentage of alternation suggests better spatial working memory.[1]

-

Drug Preparation and Administration

Vehicle Selection: The choice of vehicle is critical and depends on the solubility of the test compound. Common vehicles include saline, sterile water, or a small percentage of a non-toxic solvent like DMSO.

Dosage Calculation:

-

Calculate the total amount of milacemide hydrochloride needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.[1]

Preparation:

-

Weigh the required amount of milacemide hydrochloride powder and place it in a sterile tube.[1]

-

Add the chosen vehicle to the desired final concentration.[1]

-

Vortex thoroughly until the powder is completely dissolved.[1]

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the solution into the lower quadrant of the abdomen, being careful to avoid internal organs.[1] This route is common for systemic administration in rodents.

Safety and Toxicology Considerations in Rodent Studies

While specific toxicology data for milacemide hydrochloride is not detailed in the provided search results, general principles for in vivo rodent safety studies are crucial.

-

Dose Range Finding Studies: These are initial studies to determine the maximum tolerated dose (MTD). The MTD is often defined as the dose that produces a certain level of body weight loss (e.g., >20% in 10% of animals) without causing mortality.[2]

-